1-(4-Bromophenyl)guanidine hydrochloride
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Overview
Description
1-(4-Bromophenyl)guanidine hydrochloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its selective agonist activity for the α2A-Adrenergic Receptor, making it a valuable tool in scientific studies.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)guanidine hydrochloride typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions to form the guanidine derivative. This reaction is followed by the addition of hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods for guanidines, including this compound, often involve transition-metal-catalyzed reactions. These methods are advantageous due to their efficiency and scalability. Catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions are commonly employed .
Chemical Reactions Analysis
1-(4-Bromophenyl)guanidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenylguanidine oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .
Scientific Research Applications
1-(4-Bromophenyl)guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound’s selective agonist activity for the α2A-Adrenergic Receptor makes it useful in studying receptor functions and signaling pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cardiovascular and neurological disorders.
Industry: It is employed in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)guanidine hydrochloride involves its interaction with the α2A-Adrenergic Receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that modulate various physiological responses. The molecular targets include G-protein-coupled receptors, which play a crucial role in the regulation of neurotransmitter release and vascular tone.
Comparison with Similar Compounds
1-(4-Bromophenyl)guanidine hydrochloride can be compared with other guanidine derivatives such as:
N-benzoyl-N′-benzyl-N″(4-bromophenyl)guanidine: This compound exhibits potent antiamastigote activity against Leishmania amazonensis.
4,4′-asymmetrical diaromatic guanidinium/2-iminoimidazolinidium: Known for its DNA targeting capabilities.
Bis-2-amino-(1,4,5,6-tetrahydropyrimidinium): Used in medicinal chemistry for its unique biological activities.
The uniqueness of this compound lies in its selective agonist activity for the α2A-Adrenergic Receptor, which distinguishes it from other guanidine derivatives that may target different receptors or exhibit different biological activities.
Properties
IUPAC Name |
2-(4-bromophenyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGHRZHIMGUAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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